molecular formula C17H21N3 B096172 p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline CAS No. 17010-62-7

p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline

Cat. No. B096172
CAS RN: 17010-62-7
M. Wt: 267.37 g/mol
InChI Key: BFGIQMYOHPVKJV-UHFFFAOYSA-N
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Description

P-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline (also known as Orange II) is an azo dye that is commonly used in the textile, paper, and food industries. It is a synthetic compound that is derived from the diazotization of 4-ethyl-m-toluidine and coupling with N,N-dimethylaniline. This compound has been extensively studied for its scientific research applications due to its unique properties.

Scientific Research Applications

Orange II has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator due to its ability to change color based on the pH of the solution. It has also been used as a model compound for studying the adsorption behavior of dyes on various surfaces. In addition, Orange II has been used as a substrate for studying the activity of enzymes such as peroxidase and laccase.

Mechanism Of Action

The mechanism of action of Orange II is not well understood. However, it is known that the compound can undergo reduction and oxidation reactions, which may be responsible for its color-changing properties. It is also believed that Orange II can interact with biological molecules such as proteins and nucleic acids, which may contribute to its scientific research applications.

Biochemical And Physiological Effects

Orange II has been shown to have limited toxicity in vitro and in vivo. However, it can cause irritation and staining of the skin and mucous membranes upon contact. In addition, Orange II has been shown to have mutagenic and genotoxic effects in bacterial and mammalian cells, which may limit its use in certain scientific research applications.

Advantages And Limitations For Lab Experiments

Orange II has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It also has a well-defined structure, which makes it a useful model compound for studying the adsorption behavior of dyes on various surfaces. However, Orange II has limitations in terms of its toxicity and mutagenic effects, which may limit its use in certain scientific research applications.

Future Directions

There are several future directions for research on Orange II. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the interaction between Orange II and biological molecules, which may lead to the development of new diagnostic and therapeutic agents. Finally, the use of Orange II as a model compound for studying the adsorption behavior of dyes on various surfaces may lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of Orange II involves several steps, including diazotization and coupling reactions. The first step involves the conversion of 4-ethyl-m-toluidine to its diazonium salt by reacting it with sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base such as sodium carbonate to form Orange II.

properties

CAS RN

17010-62-7

Product Name

p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

4-[(4-ethyl-3-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H21N3/c1-5-14-6-7-16(12-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3

InChI Key

BFGIQMYOHPVKJV-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C

synonyms

4-[(3-Methyl-4-ethylphenyl)azo]-N,N-dimethylbenzenamine

Origin of Product

United States

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